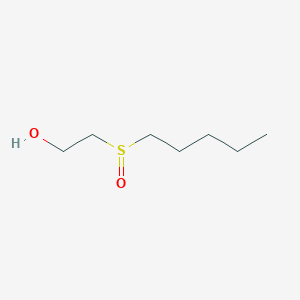
Ethanol, 2-(pentylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(pentylsulfinyl)- is an organic compound characterized by the presence of an ethanol group attached to a pentylsulfinyl moiety. This compound falls under the category of alcohols, which are known for their hydroxyl (-OH) functional group attached to a carbon atom. The unique structure of ethanol, 2-(pentylsulfinyl)-, makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(pentylsulfinyl)- typically involves the reaction of ethanol with a pentylsulfinyl precursor. One common method is the nucleophilic substitution reaction where ethanol reacts with pentylsulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of ethanol, 2-(pentylsulfinyl)- can be achieved through continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(pentylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Sulfides
Substitution: Alkyl halides
Applications De Recherche Scientifique
Ethanol, 2-(pentylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and oxidation reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of ethanol, 2-(pentylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The sulfinyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions can lead to changes in cellular functions and metabolic processes.
Comparaison Avec Des Composés Similaires
Ethanol: A simple alcohol with a hydroxyl group attached to an ethyl group.
Methanol: The simplest alcohol with a hydroxyl group attached to a methyl group.
Propanol: An alcohol with a hydroxyl group attached to a propyl group.
Comparison: Ethanol, 2-(pentylsulfinyl)- is unique due to the presence of the pentylsulfinyl group, which imparts distinct chemical and physical properties. Unlike simple alcohols like ethanol and methanol, the sulfinyl group in ethanol, 2-(pentylsulfinyl)- allows for additional reactivity, particularly in redox and substitution reactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
343269-32-9 |
|---|---|
Formule moléculaire |
C7H16O2S |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
2-pentylsulfinylethanol |
InChI |
InChI=1S/C7H16O2S/c1-2-3-4-6-10(9)7-5-8/h8H,2-7H2,1H3 |
Clé InChI |
VTWYGZOXMMALPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


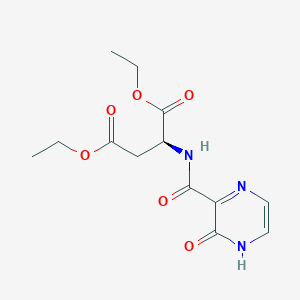
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)

![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
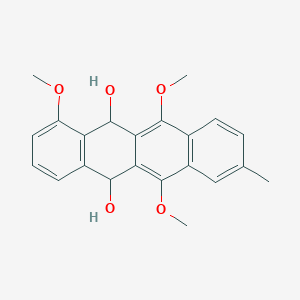

![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)
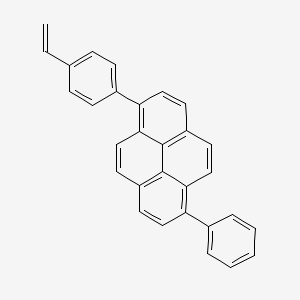
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea](/img/structure/B12581858.png)
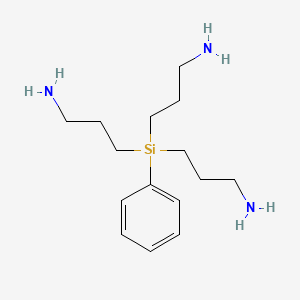
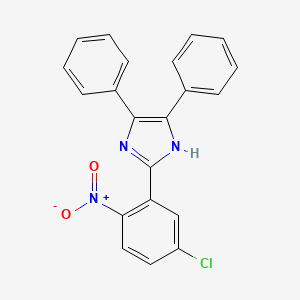
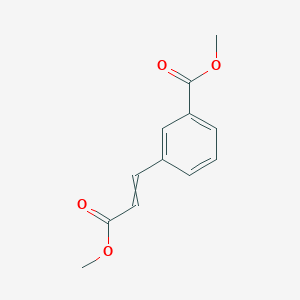
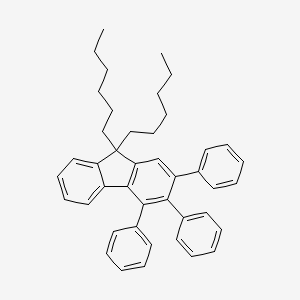
![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
